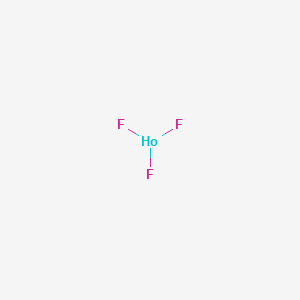

Holmium fluoride (HoF3)

Descripción general

Descripción

Synthesis Analysis

The synthesis of HoF3 and related compounds often involves high-temperature solid-state reactions. For example, HoF[SeO3] and Ho3F[SeO3]4, two fluoride-derivatized holmium oxoselenates, were synthesized by reacting holmium sesquioxide (Ho2O3), holmium trifluoride (HoF3), and selenium dioxide (SeO2) with CsBr as a fluxing agent at 750 °C (Lipp & Schleid, 2008). Another approach involves high-pressure hydrothermal synthesis routes, as demonstrated in the synthesis of HoF(OH)2 from Ho2O3 and HoF3 (Goerigk & Schleid, 2021).

Molecular Structure Analysis

The molecular structure of HoF3-related compounds exhibits varied coordination environments for holmium ions, often influenced by the presence of other anions or ligands. For example, in HoF[SeO3], holmium is surrounded by six oxide and two fluoride anions forming [HoO6F2]11− polyhedra, while in Ho3F[SeO3]4, the structure features [HoO8F]14− polyhedra (Lipp & Schleid, 2008).

Chemical Reactions and Properties

Holmium fluoride compounds engage in chemical reactions that highlight their reactivity and potential applications. For instance, modifications with glassy carbon electrode and multi-walled carbon nanotubes have been explored for the development of new biosensors, demonstrating HoF3's utility in electrochemical applications (Noroozifar et al., 2013).

Physical Properties Analysis

HoF3 and its derivatives exhibit significant physical properties, such as high thermal stability and unique fluorescence characteristics, making them candidates for various optical applications. The study of Ho3+-doped fluorotellurite glasses, for example, revealed intense 2.85 µm fluorescence, attributed to the low phonon energy of the fluoride component (He et al., 2014).

Chemical Properties Analysis

The chemical behavior of HoF3, particularly in reaction with other substances, is an area of active research. For example, studies on the reactivity of low-coordinate iron(II) fluoride complexes indicate potential applications in catalytic hydrodefluorination of fluorocarbons, showcasing the broader implications of research on fluoride compounds (Vela et al., 2005).

Aplicaciones Científicas De Investigación

Use in Nuclear Reactors

- Scientific Field : Nuclear Physics

- Application Summary : Holmium Fluoride is used as a neutron absorber in nuclear control rods of nuclear reactors .

Use in UV Spectrophotometers

- Scientific Field : Analytical Chemistry

- Application Summary : Holmium Fluoride is used in filters for calibrating the wavelength settings of UV spectrophotometers .

Use in Creating Strong Magnetic Fields

- Scientific Field : Magnetism

- Application Summary : Holmium Fluoride is used as a magnetic flux concentrator for creating strong magnetic fields .

Use in Materials Science Research

- Scientific Field : Materials Science

- Application Summary : Holmium Fluoride has been studied using periodic density functional theory .

- Methods of Application : The study involved an extensive surface stability analysis of HoF3 using two-dimensional surface models (slabs). All seven low-lying Miller indices surfaces were considered with all possible stoichiometric or substoichiometric terminations .

- Results or Outcomes : The resulting Wulff plots consist of seven surfaces with 5–26% abundance for YF3 and six surfaces with 6–34% for HoF3. The stoichiometric (010) surface is dominating in both compounds .

Use in Ceramics

- Scientific Field : Materials Science

- Application Summary : HoF3 is used as an additive to ceramics to improve their strength and toughness .

- Results or Outcomes : The addition of HoF3 results in ceramics with improved strength and toughness .

Use in Glass Coloring

- Scientific Field : Glass Technology

- Application Summary : HoF3 is used as a colorant for glass, giving it a yellow or red color .

- Results or Outcomes : The use of HoF3 results in glass with a yellow or red color .

Use in Phosphors

- Scientific Field : Materials Science

- Application Summary : HoF3 is used in phosphors to emit light .

- Results or Outcomes : The addition of HoF3 results in phosphors that emit light .

Use in Metal Halide Lamps

- Scientific Field : Lighting Technology

- Application Summary : HoF3 is used in metal halide lamps to improve their efficiency and lifespan .

- Results or Outcomes : The use of HoF3 improves the efficiency and lifespan of metal halide lamps .

Use as a Dopant in Garnet Lasers

- Scientific Field : Laser Technology

- Application Summary : HoF3 is used as a dopant in garnet lasers to improve their power and efficiency .

- Results or Outcomes : The addition of HoF3 improves the power and efficiency of garnet lasers .

Use in Solid-State Fluoride Batteries

- Scientific Field : Energy Storage

- Application Summary : HoF3 is being studied for use in solid-state fluoride batteries due to the very high conductivity of fluoride anions .

- Results or Outcomes : The use of HoF3 could potentially improve the performance of solid-state fluoride batteries .

Use as a Contrast Agent in Magnetic High-Field Applications

Safety And Hazards

Direcciones Futuras

Holmium fluoride (HoF3) has potential applications in laser technology . It has been found that DFT/DFT+U describe bulk HoF3 best when the 4f-electrons are excluded from the valence region . An extensive surface stability analysis of HoF3 using two-dimensional surface models (slabs) has been performed . This could lead to new insights and applications in the future .

Propiedades

IUPAC Name |

trifluoroholmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Ho/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIFPFNHNADKFC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Ho](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3Ho, HoF3 | |

| Record name | holmium trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Holmium(III) fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Holmium(III)_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065611 | |

| Record name | Holmium fluoride (HoF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.92554 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright yellow solid; [Hawley] | |

| Record name | Holmium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Holmium fluoride (HoF3) | |

CAS RN |

13760-78-6 | |

| Record name | Holmium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13760-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Holmium trifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013760786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Holmium fluoride (HoF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Holmium fluoride (HoF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Holmium trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOLMIUM TRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU9F7TR3LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.